3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It features a benzamide core substituted with two fluorine atoms at the 3 and 5 positions, and a thiazole ring attached to the nitrogen atom of the amide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Thiazole Ring to the Benzamide Core: The thiazole derivative is then reacted with 3,5-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Electrophilic Substitution: The fluorine atoms on the benzene ring can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron or aluminum chloride.
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce new functional groups onto the benzene ring, while nucleophilic substitution can modify the thiazole ring.
Scientific Research Applications
3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide: Features a thiazole ring and fluorine substitutions.
N-(5-methyl-1,3-thiazol-2-yl)benzamide: Lacks the fluorine substitutions.
3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide: Lacks the methyl group on the thiazole ring.
Uniqueness
The presence of both fluorine atoms and the thiazole ring in this compound contributes to its unique chemical and biological properties. The fluorine atoms can enhance the compound’s stability and lipophilicity, while the thiazole ring can provide specific interactions with biological targets.
Properties
CAS No. |
784197-89-3 |
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Molecular Formula |
C11H8F2N2OS |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H8F2N2OS/c1-6-5-14-11(17-6)15-10(16)7-2-8(12)4-9(13)3-7/h2-5H,1H3,(H,14,15,16) |
InChI Key |
MJTYZLXBUDROST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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